molecular formula C17H14N2O3 B11838326 Ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate

Ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate

Cat. No.: B11838326
M. Wt: 294.30 g/mol
InChI Key: YWHMMWKRPPIOFO-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate: is a chemical compound with the molecular formula C17H14N2O3. It is a member of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoxaline core with an ethyl ester group, a phenyl group, and a keto group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate typically involves the condensation of an appropriate quinoxaline derivative with ethyl acetoacetate. The reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the desired product. For instance, a common method involves the use of p-toluenesulfonic acid as a catalyst in ethanol, followed by purification through column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl group and the quinoxaline core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products Formed:

Scientific Research Applications

Chemistry: Ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate is used as a building block in the synthesis of more complex quinoxaline derivatives. It serves as a precursor for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine: The compound’s unique structure allows it to be explored as a potential therapeutic agent. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, its ability to generate reactive oxygen species (ROS) can induce oxidative stress in target cells, further contributing to its biological effects .

Comparison with Similar Compounds

    Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate: Similar structure but lacks the phenyl group.

    Ethyl 2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate: Similar structure but with a quinoline core instead of quinoxaline.

    Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate: Similar structure but with a bromine substituent.

Uniqueness: Ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate is unique due to the presence of both the phenyl group and the quinoxaline core. This combination enhances its reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

Ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate is a synthetic compound belonging to the quinoxaline family, characterized by its unique structure that includes a quinoxaline ring and an ethyl ester group. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N2O3C_{17}H_{14}N_2O_3, with a molecular weight of approximately 294.30 g/mol. The compound's structure enhances its solubility, which is crucial for its biological activity. The presence of the phenyl group at the fourth position of the quinoxaline ring may significantly influence its interaction with biological targets.

Biological Activities

Research indicates that compounds in the quinoxaline class exhibit a variety of biological activities, including:

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Targeting Enzymatic Pathways : Similar quinoxaline derivatives have been found to inhibit key enzymes involved in cancer progression and microbial resistance .
  • Modulation of Cell Signaling : Compounds in this class may influence cell signaling pathways related to apoptosis and cell proliferation, which are critical in cancer therapy .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their respective biological activities:

Compound NameCAS NumberBiological Activity
Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate22371174Antimicrobial
Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate48296768Anticancer
Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate22116740Neuropharmacological effects

This comparative analysis highlights how subtle changes in chemical structure can lead to significant differences in biological activity.

Case Studies

  • Anticancer Activity : A study demonstrated that a related quinoxaline derivative exhibited high antiproliferative activity against MCF-7 breast cancer cells at submicromolar concentrations . This suggests that this compound may also possess similar properties.
  • Neuropharmacological Effects : In a neuropharmacological study involving various quinoxalinone derivatives, significant anxiolytic effects were observed at doses comparable to established anxiolytics like diazepam . This indicates potential for further exploration of ethyl 3-oxo derivatives in treating anxiety disorders.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

ethyl 3-oxo-4-phenylquinoxaline-2-carboxylate

InChI

InChI=1S/C17H14N2O3/c1-2-22-17(21)15-16(20)19(12-8-4-3-5-9-12)14-11-7-6-10-13(14)18-15/h3-11H,2H2,1H3

InChI Key

YWHMMWKRPPIOFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N(C1=O)C3=CC=CC=C3

Origin of Product

United States

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